4-(Methoxymethoxy)benzaldehyde 4-(Methoxymethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 6515-21-5
VCID: VC7990773
InChI: InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
SMILES: COCOC1=CC=C(C=C1)C=O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

4-(Methoxymethoxy)benzaldehyde

CAS No.: 6515-21-5

Cat. No.: VC7990773

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

4-(Methoxymethoxy)benzaldehyde - 6515-21-5

Specification

CAS No. 6515-21-5
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 4-(methoxymethoxy)benzaldehyde
Standard InChI InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Standard InChI Key BVFFOAHQDACPFD-UHFFFAOYSA-N
SMILES COCOC1=CC=C(C=C1)C=O
Canonical SMILES COCOC1=CC=C(C=C1)C=O

Introduction

Structural and Molecular Characteristics

The IUPAC name for this compound is 4-(methoxymethoxy)benzaldehyde, reflecting its substitution pattern. Its molecular structure consists of a benzene ring with an aldehyde functional group at position 1 and a methoxymethoxy (-OCH2_2OCH3_3) group at position 4. The methoxymethoxy substituent introduces steric and electronic effects that influence the compound’s reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.

Key Molecular Properties

  • Molecular Formula: C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

  • Molecular Weight: 166.17 g/mol

  • Canonical SMILES: O=C(OC)c1ccc(C=O)cc1

  • InChI Key: UORVCLMRJXIVOY-UHFFFAOYSA-N

The aldehyde group’s electrophilic nature makes this compound a versatile intermediate in synthesizing more complex molecules, such as pharmaceuticals or polymers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(methoxymethoxy)benzaldehyde is achieved through a nucleophilic substitution reaction. A validated protocol involves:

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 equiv)

    • Bromomethyl methyl ether (2.0 equiv)

    • Potassium carbonate (2.5 equiv)

    • Acetonitrile (solvent)

  • Procedure:

    • 4-Hydroxybenzaldehyde is reacted with bromomethyl methyl ether in the presence of potassium carbonate.

    • The reaction proceeds at room temperature (20°C) for 3 hours under stirring.

    • The product is isolated via standard workup, including filtration and solvent evaporation, yielding 4-(methoxymethoxy)benzaldehyde in quantitative yields .

This method leverages the base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on the bromomethyl methyl ether.

Industrial-Scale Considerations

Industrial production would require optimization for scalability:

  • Solvent Recovery: Acetonitrile’s high volatility necessitates closed-loop systems to minimize waste.

  • Catalyst Efficiency: Potassium carbonate’s role as a base and phase-transfer catalyst could be enhanced with microwave-assisted or flow chemistry techniques.

Chemical Reactivity and Applications

Aldehyde-Focused Reactions

The aldehyde group in 4-(methoxymethoxy)benzaldehyde participates in classic transformations:

Reaction TypeReagents/ConditionsProduct
OxidationKMnO4_4, acidic conditions4-(Methoxymethoxy)benzoic acid
ReductionNaBH4_4, ethanol4-(Methoxymethoxy)benzyl alcohol
CondensationPrimary amines, heatSchiff bases

These reactions underscore its utility in synthesizing derivatives for drug discovery and material science.

Methoxymethoxy Group Reactivity

The methoxymethoxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic conditions and susceptibility to acid-catalyzed cleavage (e.g., HCl/MeOH) make it valuable in iterative synthetic strategies.

Research Applications and Case Studies

Pharmaceutical Intermediate

4-(Methoxymethoxy)benzaldehyde serves as a precursor in synthesizing bioactive molecules. For example:

  • Antioxidant Agents: Derivatives with enhanced radical scavenging activity have been explored for treating oxidative stress-related disorders .

  • Antimicrobial Compounds: Schiff base derivatives exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Polymer Chemistry

The compound’s aldehyde group enables incorporation into polymeric networks via polycondensation reactions. For instance, cross-linked polybenzaldehyde derivatives demonstrate tunable thermal stability for coatings or adhesives.

Future Research Directions

  • Biological Activity Profiling: Systematic studies to evaluate its anticancer, anti-inflammatory, or neuroprotective potential.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Material Science: Exploring its role in synthesizing conductive polymers or metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator